

# Application Notes and Protocols: Antifungal Susceptibility Testing of Pseudolaric Acids Against Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Pseudolaric Acid C |           |
| Cat. No.:            | B192205            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# Introduction

Candida albicans is a major fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of antifungal drug resistance, particularly to azoles like fluconazole (FLC), necessitates the exploration of novel therapeutic agents. Pseudolaric acids, diterpenoids isolated from the root bark of Pseudolarix kaempferi, have demonstrated promising antifungal properties. This document provides detailed protocols for assessing the in vitro antifungal activity of pseudolaric acids against C. albicans, with a focus on Pseudolaric Acid A (PAA) and Pseudolaric Acid B (PAB), as significant research has been conducted on these compounds. While the query specified **Pseudolaric Acid C**, the available scientific literature predominantly focuses on PAA and PAB. The methodologies outlined herein are broadly applicable to other natural compounds.

# **Data Presentation**

The following tables summarize the quantitative data on the antifungal activity of Pseudolaric Acid A and B against Candida albicans.

Table 1: In Vitro Antifungal Activity of Pseudolaric Acid B (PAB) Alone and in Combination with Fluconazole (FLC) against C. albicans[1]



| C. albicans Strain<br>Type | Agent(s)  | Concentration<br>Range (µg/mL) | Key Findings                                               |
|----------------------------|-----------|--------------------------------|------------------------------------------------------------|
| FLC-Resistant (FLC-R)      | PAB + FLC | PAB: 0.5-4, FLC:<br>0.06-4     | Synergism observed in 100% of 22 isolates tested.[1][2][3] |
| FLC-Susceptible<br>(FLC-S) | PAB + FLC | PAB: 0.5-4, FLC: 1-8           | Synergism observed in 17% of 12 isolates tested.[3]        |

Table 2: Synergistic Antibiofilm Effects of Pseudolaric Acid A (PAA) and Fluconazole (FLC) against C. albicans

| Treatment | Concentration               | Effect on Biofilm                                                                                                         |
|-----------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------|
| PAA + FLC | 4 μg/mL PAA + 0.5 μg/mL FLC | Significantly inhibited early, developmental, and mature biofilm formation. Produced a 56% reduction in biofilm adhesion. |

# **Experimental Protocols**

# Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

#### Materials:

- Pseudolaric Acid (A, B, or C) stock solution (e.g., in DMSO)
- Fluconazole (FLC) stock solution
- Candida albicans strains (including quality control strains like ATCC 90028)



- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer or plate reader (530 nm)
- Sterile saline (0.85%)
- · Sterile deionized water
- Incubator (35°C)

#### Procedure:

- Inoculum Preparation:
  - Subculture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  - Select a few colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL).
  - Dilute the suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10<sup>3</sup> CFU/mL.
- Drug Dilution:
  - Perform serial twofold dilutions of the pseudolaric acid stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
  - A typical final concentration range for PAB is 0.125 to 64 μg/mL.
- Inoculation:
  - $\circ$  Add 100  $\mu L$  of the standardized fungal inoculum to each well containing 100  $\mu L$  of the diluted drug, resulting in a final volume of 200  $\mu L$  per well.



 Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

#### Incubation:

Incubate the plates at 35°C for 24-48 hours.

#### MIC Determination:

 The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the positive control. This can be determined visually or by reading the optical density at 530 nm.

# **Checkerboard Assay for Synergy Testing**

This assay is used to evaluate the interaction between a pseudolaric acid and another antifungal agent, such as fluconazole.

#### Procedure:

- Prepare the 96-well plate by diluting drug A (e.g., Pseudolaric Acid) horizontally and drug B (e.g., Fluconazole) vertically.
- Each well will contain a unique combination of concentrations of the two drugs.
- Inoculate the plate as described in the broth microdilution protocol.
- After incubation, determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
- Interpret the FICI values as follows:
  - FICI ≤ 0.5: Synergy
  - 0.5 < FICI ≤ 4.0: Indifference</li>



• FICI > 4.0: Antagonism

# **Time-Kill Kinetics Assay**

This assay provides information on the fungicidal or fungistatic activity of the compound over time.

#### Procedure:

- Prepare flasks or tubes with RPMI 1640 medium containing the pseudolaric acid at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC).
- Inoculate the flasks with a standardized C. albicans suspension (e.g., 1 x 10<sup>5</sup> CFU/mL).
- Include a drug-free growth control.
- Incubate the flasks at 35°C with shaking.
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
- Perform serial dilutions of the aliquots in sterile saline and plate them on SDA.
- Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
- Plot the log10 CFU/mL versus time for each concentration. A ≥2-log10 decrease in CFU/mL compared to the initial inoculum is considered fungicidal activity.

# **Visualizations**





Click to download full resolution via product page

Experimental workflow for antifungal susceptibility testing.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] In vitro synergy of pseudolaric acid B and fluconazole against clinical isolates of Candida albicans | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Antifungal Susceptibility Testing of Pseudolaric Acids Against Candida albicans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192205#antifungal-susceptibility-testing-of-pseudolaric-acid-c-against-candida-albicans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com